An In-depth Technical Guide to 2-Bromo-6-nitrotoluene: Chemical Properties and Reactivity
An In-depth Technical Guide to 2-Bromo-6-nitrotoluene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-nitrotoluene, identified by its CAS number 55289-35-5, is a substituted aromatic compound of significant interest in organic synthesis.[1] Its unique molecular architecture, featuring a toluene (B28343) backbone functionalized with both a bromine atom and a nitro group, renders it a versatile intermediate for the synthesis of a wide array of complex molecules.[2] This guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-6-nitrotoluene, its reactivity, and detailed experimental protocols for its synthesis and derivatization. It is intended to serve as a technical resource for professionals in research, chemical development, and drug discovery.
Chemical and Physical Properties
2-Bromo-6-nitrotoluene is a yellowish crystalline powder or liquid, with its physical state being dependent on temperature and purity.[2] The compound's key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [2][3] |
| Molecular Weight | 216.03 g/mol | [2] |
| Appearance | Yellowish crystalline powder or liquid | [2] |
| Melting Point | 38-40 °C | [2][3][4][5] |
| Boiling Point | 259.6 °C at 760 mmHg (approx.) 143 °C at 22 mmHg | [2] [3][4][5] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Flash Point | 110.8 ± 21.8 °C 113 °C (closed cup) | [2] [5] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25 °C | [2] |
| Refractive Index | 1.593 | [2] |
| CAS Number | 55289-35-5 | [2] |
| InChI Key | LYTNSGFSAXWBCA-UHFFFAOYSA-N | [6] |
Reactivity and Synthetic Applications
The reactivity of 2-Bromo-6-nitrotoluene is primarily governed by the interplay of its three functional groups: the bromo, nitro, and methyl groups.[1] This multi-functionality allows for a range of selective chemical transformations, making it a valuable building block in organic synthesis.[1]
Key areas of reactivity include:
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring, making the bromine atom susceptible to substitution by various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (amino group).[2] This transformation opens up pathways for the synthesis of various derivatives, including pharmaceuticals, agrochemicals, and dyes.[1][2] For example, the reduction of 2,6-dinitrotoluene (B127279) (a related compound) can yield 6-nitro-o-toluidine, which is an important intermediate.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions: The presence of the bromine atom makes 2-Bromo-6-nitrotoluene an excellent candidate for cross-coupling reactions such as the Suzuki or Heck couplings.[2] These reactions are fundamental in carbon-carbon bond formation for constructing complex molecular skeletons.[2] For instance, a derivative, 2-bromo-6-nitrobenzyl acetate (B1210297), has been successfully used in palladium-catalyzed borylation reactions.[1][8]
-
Reactions involving the Methyl Group: The methyl group can also undergo various transformations, such as oxidation, to introduce further functionality.
Applications in Synthesis:
2-Bromo-6-nitrotoluene serves as a crucial precursor in the synthesis of several important molecules:
-
Pharmaceuticals: It is a starting material for producing anti-inflammatory agents and antitumor drugs.[1] Notably, it is a precursor in the synthesis of Cabozantinib, a medication used to treat certain types of cancer.[1]
-
Agrochemicals: This compound is utilized in the synthesis of modern pesticides, including novel pyrethroid analogs.[1]
-
Complex Organic Molecules: It has been employed in the total synthesis of the N-acetyl methyl ester of (±)-clavicipitic acids and the neuronal cell protecting alkaloid carbazomadurin A.[1][6]
Experimental Protocols
Detailed methodologies are critical for the successful application of 2-Bromo-6-nitrotoluene in a laboratory setting. Below are protocols for its synthesis via the Sandmeyer reaction and a representative palladium-catalyzed borylation reaction.
Synthesis of 2-Bromo-6-nitrotoluene via Sandmeyer Reaction
This protocol details the synthesis of 2-Bromo-6-nitrotoluene from 2-methyl-3-nitroaniline (B147196).[8]
Step 1: Diazotization of 2-methyl-3-nitroaniline
-
Suspend 2-methyl-3-nitroaniline (45.6 g, 0.3 mol) in a mixture of water (200 mL) and 40% aqueous hydrobromic acid (100 mL).[8]
-
Heat the suspension to reflux for 10 minutes, then cool to 0°C in an ice bath.[8]
-
Slowly add a solution of sodium nitrite (B80452) (20.7 g, 0.3 mol) in water (100 mL) dropwise, ensuring the temperature does not exceed 5°C.[8]
-
Continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.[8]
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a stirred mixture of cuprous bromide (43.1 g, 0.3 mol) in hydrobromic acid (150 mL) and water (150 mL).[8]
-
Slowly add the previously prepared cold diazonium salt solution to this mixture.[8]
-
Stir the reaction mixture at room temperature for 30 minutes.[8]
-
Heat the reaction to 70°C for 1 hour to drive the reaction to completion.[8]
Step 3: Work-up and Purification
-
After cooling, pour the reaction mixture into ice water.[8]
-
Extract the product with dichloromethane (B109758) (3 x 400 mL).[8]
-
Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude residue by column chromatography using petroleum ether as the eluent to afford 2-Bromo-6-nitrotoluene as a light yellow solid.[8]
Palladium-Catalyzed Borylation of a 2-Bromo-6-nitrotoluene Derivative
This protocol describes the borylation of 2-bromo-6-nitrobenzyl acetate, a derivative of the title compound, which is a key step for subsequent coupling reactions.[8]
-
Place 2-bromo-6-nitrobenzyl acetate (24.5 g, 0.089 mol) in 1,4-Dioxane (500 mL).[8]
-
Bubble nitrogen gas through the solution for 20 minutes to degas the solvent.[8]
-
Add potassium acetate (38.4 g, 0.358 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3.65 g, 4.5 mmol), and bis(pinacolato)diboron (B136004) (34.1 g, 0.13 mol) to the reaction mixture.[8]
-
Stir the mixture under a nitrogen atmosphere at 95°C for 20 hours.[8]
-
After cooling, evaporate the solvent under vacuum.[8]
-
Partition the residue between ethyl acetate and water.[8]
-
Purify the product from the organic layer by column chromatography.[8]
Visualizations of Reaction Pathways
The following diagrams, generated using Graphviz, illustrate key reaction workflows involving 2-Bromo-6-nitrotoluene.
Caption: Synthesis of 2-Bromo-6-nitrotoluene via Sandmeyer Reaction.
Caption: General workflow for a Suzuki cross-coupling reaction.
Safety Information
2-Bromo-6-nitrotoluene is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling this chemical.[5] It is classified as a combustible solid and should be stored in a cool, dry, well-ventilated area away from incompatible materials.[5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
Conclusion
2-Bromo-6-nitrotoluene is a synthetically versatile molecule with established applications in the pharmaceutical and agrochemical industries. Its distinct functional groups allow for a wide range of chemical modifications, making it a valuable intermediate for the construction of complex organic compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. 2-Bromo-6-nitrotoluene | 55289-35-5 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. chembk.com [chembk.com]
- 4. 2-Bromo-6-nitrotoluene CAS#: 55289-35-5 [m.chemicalbook.com]
- 5. 2-Bromo-6-nitrotoluene 98 55289-35-5 [sigmaaldrich.com]
- 6. 2-Bromo-6-nitrotoluene 98 55289-35-5 [sigmaaldrich.com]
- 7. Sciencemadness Discussion Board - 2-Bromo-6-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]


